molecular formula C14H17NO4 B2823083 Ethyl [4-(acetoacetylamino)phenyl]acetate CAS No. 909229-41-0

Ethyl [4-(acetoacetylamino)phenyl]acetate

Cat. No. B2823083
M. Wt: 263.293
InChI Key: RLWQSGOGBZNHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-(acetoacetylamino)phenyl]acetate (EAPA) is a small molecule that has been studied for its potential as a therapeutic agent for a variety of medical conditions. EAPA is a derivative of acetoacetic acid, which is a naturally occurring metabolic intermediate in humans. It has been studied for its ability to modulate the activity of certain enzymes and receptors, and its potential as an antioxidant and anti-inflammatory agent.

Scientific research applications

Synthesis Applications

Ethyl [4-(acetoacetylamino)phenyl]acetate serves as a critical intermediate in synthesizing various compounds with potential pharmacological applications. For example, it is employed in the fabrication of 4-phenyl-2-butanone, a compound of interest for its anti-inflammatory properties and potential use in medicine (Jiangli Zhang, 2005). Additionally, this chemical is utilized in green chemistry experiments, such as the aqueous Suzuki coupling reactions, to synthesize ethyl (4-phenylphenyl)acetate, demonstrating promise as a precursor for nonsteroidal anti-inflammatory drugs (N. Costa et al., 2012).

Biocatalysis and Enzyme Technology

In biocatalysis, ethyl [4-(acetoacetylamino)phenyl]acetate is used for the kinetic resolution of specific intermediates, such as ethyl 2-hydroxy-4-phenylbutyrate, an essential intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors. This process is facilitated by membrane reactors and lipase catalysis, highlighting the compound's role in producing pharmaceuticals with high enantiomeric purity (A. Liese et al., 2002).

Molecular Binding Studies

Studies on thiosemicarbazone derivatives of ethyl [4-(acetoacetylamino)phenyl]acetate reveal its potential in anticancer and antibacterial applications. These investigations include examining the binding characteristics of these derivatives to human serum albumin, which is crucial for understanding the pharmacokinetic mechanisms of such drugs (S. Karthikeyan et al., 2016).

Antioxidant and Anti-inflammatory Research

Ethyl [4-(acetoacetylamino)phenyl]acetate derivatives have been explored for their antioxidant properties, as seen in the oxidative chemistry studies of natural antioxidants. These studies shed light on novel oxidative pathways and the chemical basis for the antioxidant action of compounds derived from ethyl [4-(acetoacetylamino)phenyl]acetate (M. Lucia et al., 2006).

properties

IUPAC Name

ethyl 2-[4-(3-oxobutanoylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-19-14(18)9-11-4-6-12(7-5-11)15-13(17)8-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWQSGOGBZNHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [4-(acetoacetylamino)phenyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.